4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides, or the reaction of 1,3,4-oxadiazoles with hydrazine . Another common method is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve multi-step synthetic routes that provide access to a wide range of 1,2,4-triazole derivatives .
Chemical Reactions Analysis
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in pyridine containing a small amount of water is commonly used for reduction reactions.
Substitution: S-alkylation reactions involve reacting the sulphanyl compound with a halogenated compound under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol results in the formation of 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one .
Scientific Research Applications
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes in Mycobacterium tuberculosis, which is crucial for the bacterium’s physiological functions . This inhibition disrupts the binding of cholesterol at the receptor site, leading to the compound’s antitubercular activity .
Comparison with Similar Compounds
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains the 1,2,4-triazole moiety.
Alprazolam: An anxiolytic drug that contains the 1,2,4-triazole ring.
Ribavirin: An antiviral drug with a 1,2,4-triazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulphanyl functional group, which contributes to its diverse biological activities .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-13-7-5-12(6-8-13)19-14(17-18-15(19)21)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOATIXVGJJYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.